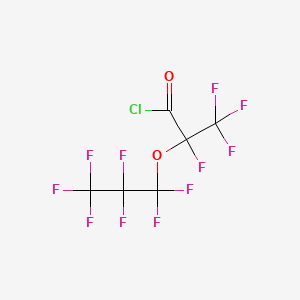

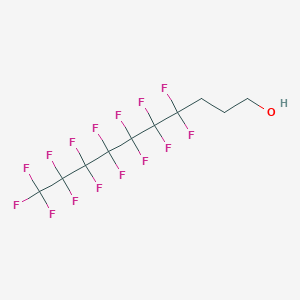

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

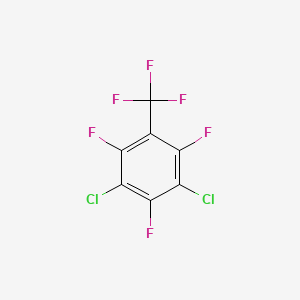

The compound 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol is a highly fluorinated alcohol that is part of a class of chemicals known for their unique properties due to the presence of multiple fluorine atoms. The presence of fluorine atoms significantly alters the chemical and physical behavior of the molecule compared to its non-fluorinated analogs.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol, they do provide insight into the synthesis of related fluorinated compounds. For instance, the first paper describes the synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization involving perfluoroalkene . This suggests that similar strategies involving perfluoroalkenes could potentially be applied to the synthesis of highly fluorinated alcohols like the one .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the strong electronegativity of fluorine, which can influence the overall molecular geometry and electronic distribution. The second paper discusses a fluorinated pentacene derivative, which crystallizes in a herringbone motif with short intermolecular F-F contacts . Although this is not the same molecule, it highlights the potential for unique structural features in fluorinated compounds, which could also be relevant for the molecular structure analysis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can differ significantly from their non-fluorinated counterparts. The first paper's discussion of the base-promoted intramolecular transformation of pyridine derivatives indicates that the presence of fluorine can lead to specific reactivity patterns. Although the paper does not directly address the chemical reactions of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol, it suggests that the compound may undergo unique chemical reactions due to its high fluorine content.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often dominated by the strong C-F bond and the high electronegativity of fluorine. The second paper provides information on the photophysical and electrochemical properties of a fluorinated pentacene derivative, noting an increased HOMO-LUMO gap compared to non-fluorinated pentacene . This could imply that 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol may also exhibit unique electronic properties, as well as potential differences in solubility, volatility, and thermal stability due to the influence of the fluorine atoms.

科学研究应用

Liquid Crystal Research

A study by Ungar et al. (2000) explores the use of polyphilic compounds, including those similar to 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol, in smectic liquid crystalline phases. This research utilized X-ray diffraction and modeling to understand the molecular arrangement in these phases, revealing the potential of such compounds in liquid crystal technology (Ungar et al., 2000).

Material Science

Borkar et al. (2004) investigated the application of highly fluorinated styrene-based materials, related to 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol, in creating surfaces with low energy. This study highlights the significance of such fluorinated compounds in developing new materials with unique surface properties (Borkar et al., 2004).

Organic Synthesis

Research by Johansson et al. (1997) focused on synthesizing and characterizing compounds similar to 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol. The study explored the thermal stability of liquid crystal (LC) phases of these compounds, contributing to a deeper understanding of LC phase formation and stability in organic synthesis (Johansson et al., 1997).

Catalysis Research

A 2012 study by Pouy et al. investigated the catalytic activities involving compounds structurally related to 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol. This research provides insights into the catalysis mechanisms involving such fluorinated compounds, particularly in the formation of certain ring structures (Pouy et al., 2012).

属性

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F15O/c11-4(12,2-1-3-26)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h26H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCLGUDCFDTQBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F15O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382621 |

Source

|

| Record name | 7:3 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol | |

CAS RN |

25600-66-2 |

Source

|

| Record name | 7:3 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。